Prinaberel

Übersicht

Beschreibung

Prinaberel, auch bekannt unter seinen Entwicklungscodenamen ERB-041 und WAY-202041, ist ein synthetischer, nichtsteroidaler und hochspezifischer Agonist des Östrogenrezeptors Beta (ERβ)-Subtyps . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle des ERβ-Rezeptors zu klären . Studien haben gezeigt, dass selektive ERβ-Agonisten wie this compound in der klinischen Behandlung verschiedener Erkrankungen wie entzündlicher Darmerkrankungen, rheumatoider Arthritis, Endometriose und Sepsis nützlich sein könnten .

Vorbereitungsmethoden

Prinaberel wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Benzoxazolringsystems beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Benzoxazolrings: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um den Benzoxazolring zu bilden.

Einführung von funktionellen Gruppen: Funktionelle Gruppen wie die Fluor- und Hydroxygruppen werden durch spezifische Reaktionen eingeführt.

Endgültige Cyclisierung und Reinigung: Das Endprodukt wird durch Cyclisierung und anschließende Reinigungsschritte erhalten.

Analyse Chemischer Reaktionen

Prinaberel durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanisms of Action

Prinaberel has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves modulating the expression of specific genes linked to tumor growth and survival. For instance, studies indicate that this compound can decrease the expression of CXC motif chemokine receptor 4 (CXCR4), which is associated with cancer cell invasion and metastasis .

Case Studies

- Colorectal Cancer : Research has demonstrated that this compound may prevent or treat colorectal cancer by enhancing ERβ signaling, which is often reduced in cancerous tissues compared to normal epithelium .

- Prostate Cancer : Similar effects have been observed in prostate cancer models, where this compound's activation of ERβ led to reduced cell migration and tumor growth .

Neuroprotection

Potential Benefits

this compound is being investigated for its neuroprotective effects, particularly in conditions like ischemic stroke and neurodegenerative diseases. Preclinical studies suggest that it may help preserve neuronal function and promote cell survival under neurotoxic conditions .

Research Findings

- Ischemic Stroke Models : this compound administration has been shown to mitigate neuronal damage and improve outcomes in animal models of ischemic stroke.

- Neurodegenerative Diseases : Its role in protecting against neurodegeneration is under investigation, with early results indicating potential benefits in preserving cognitive function.

Other Medical Conditions

Inflammatory Diseases

this compound is also being explored for its therapeutic potential in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its selective action on ERβ may provide anti-inflammatory benefits without the side effects associated with broader estrogenic activity .

Cardiovascular Health

There is emerging evidence suggesting that this compound may influence blood pressure regulation through its action on ERβ, particularly in models of hypertension induced by angiotensin II .

Summary of Applications

| Application Area | Potential Effects | Research Findings |

|---|---|---|

| Cancer Treatment | Inhibits tumor growth; induces apoptosis | Effective in colorectal and prostate cancer models |

| Neuroprotection | Preserves neuronal function | Beneficial in ischemic stroke models |

| Inflammatory Conditions | Reduces inflammation | Promising results in rheumatoid arthritis |

| Cardiovascular Health | Regulates blood pressure | Influences hypertension models |

Wirkmechanismus

Prinaberel exerts its effects by selectively binding to and activating the estrogen receptor beta (ERβ). This activation leads to the modulation of gene expression and subsequent biological effects. The molecular targets and pathways involved include the estrogen receptor beta and its associated coactivators . This compound’s selective activation of ERβ over estrogen receptor alpha (ERα) makes it a valuable tool for studying the specific roles of ERβ in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Prinaberel ist einzigartig in seiner hohen Selektivität für ERβ gegenüber ERα. Ähnliche Verbindungen umfassen:

Diarylpropionitril: Ein weiterer selektiver ERβ-Agonist.

ERB-196: Eine Verbindung mit ähnlicher Selektivität für ERβ.

Erteberel: Ein weiterer selektiver ERβ-Agonist mit potenziellen therapeutischen Anwendungen.

WAY-200070: Eine Verbindung mit ähnlichen Eigenschaften und Anwendungen.

Prinaberels Einzigartigkeit liegt in seiner hohen Selektivität für ERβ und seinen potenziellen therapeutischen Anwendungen bei verschiedenen Erkrankungen .

Biologische Aktivität

Prinaberel, also known by its developmental code names ERB-041 and WAY-202041, is a synthetic, nonsteroidal compound that selectively acts as an agonist for the estrogen receptor beta (ERβ) subtype. With a chemical formula of C₁₅H₁₀FNO₃ and a molar mass of 271.247 g/mol, this compound has garnered attention for its potential therapeutic applications across various medical conditions, particularly due to its selective action on ERβ, which is distinct from the estrogen receptor alpha (ERα).

This compound binds selectively to ERβ, triggering cellular responses akin to those of natural estrogen but with a greater specificity for ERβ compared to ERα. This selectivity is significant as it allows for targeted biological effects while minimizing side effects typically associated with broader estrogenic activity. The activation of ERβ has been linked to various physiological processes, including inflammation regulation and potential neuroprotective effects.

Anti-Cancer Properties

Recent studies suggest that this compound may possess anti-cancer properties. Research indicates that it can inhibit the growth of various cancer cell lines in vitro and in vivo, although further investigation is required to confirm its efficacy and safety in human clinical trials. The specific pathways targeted by this compound in cancer cell growth and proliferation remain an area of active research.

Neuroprotective Effects

This compound is also being explored for its neuroprotective effects, particularly in models of ischemic stroke and neurodegenerative diseases. Studies indicate that it may help preserve neuronal function and promote cell survival under conditions of neurotoxicity. These findings suggest potential therapeutic applications in treating neurological disorders.

Other Potential Applications

In addition to its anti-cancer and neuroprotective properties, this compound is being investigated for various other conditions, including:

- Idiopathic Pulmonary Fibrosis : Early research suggests potential benefits, but more studies are needed.

- Cardiovascular Diseases : Preliminary studies indicate possible applications in hypertension management.

Summary of Biological Activities

Clinical Trials on Rheumatoid Arthritis

A notable study assessed the efficacy and safety of this compound in patients with rheumatoid arthritis over 12 weeks. The results indicated significant improvements in disease activity index (DAI) scores among participants receiving this compound compared to the placebo group. This study highlights the compound's potential as a therapeutic agent for inflammatory conditions .

Experimental Models for Cancer Research

In preclinical models, this compound demonstrated the ability to inhibit tumor growth in xenograft models of breast cancer. The findings suggest that targeting ERβ could lead to less aggressive cancer phenotypes, thus providing a novel approach to cancer treatment .

Eigenschaften

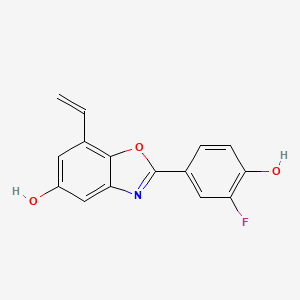

IUPAC Name |

7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIMZDXIAHJKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030354 | |

| Record name | Prinaberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524684-52-4 | |

| Record name | 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524684-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prinaberel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524684524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prinaberel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prinaberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 524684-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRINABEREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9C8MNF7CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.